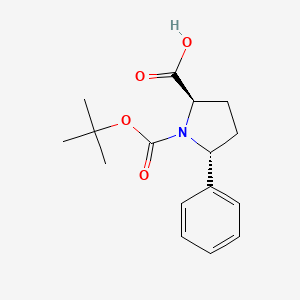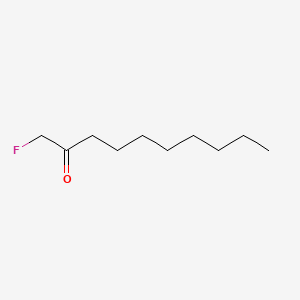
Acetic acid, fluorothio-, S-phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, fluorothio-, S-phenyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from acetic acid and phenol, with a fluorothio group attached, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, fluorothio-, S-phenyl ester typically involves the esterification of acetic acid with phenol in the presence of a fluorothio group. The reaction is usually catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include heating the reactants to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures the efficient production of the ester on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, fluorothio-, S-phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and phenol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorothio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Acetic acid and phenol.
Reduction: Corresponding alcohols.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, fluorothio-, S-phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of perfumes, flavoring agents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, fluorothio-, S-phenyl ester involves its interaction with specific molecular targets. The ester bond can be cleaved under certain conditions, releasing the acetic acid and phenol, which can then interact with various biological pathways. The fluorothio group may also play a role in modulating the compound’s activity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, phenyl ester: Similar structure but lacks the fluorothio group.
Ethanethioic acid, S-phenyl ester: Contains a thio group instead of a fluorothio group.
Acetic acid, phenyl-, isopentyl ester: Different ester group but similar aromatic structure.
Uniqueness
Acetic acid, fluorothio-, S-phenyl ester is unique due to the presence of the fluorothio group, which imparts distinct chemical and physical properties compared to other esters. This uniqueness makes it valuable in specific applications where the fluorothio group plays a crucial role.
Propriétés
Numéro CAS |
370-04-7 |
|---|---|
Formule moléculaire |
C8H7FOS |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
S-phenyl 2-fluoroethanethioate |
InChI |
InChI=1S/C8H7FOS/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
ZMFYCHLZRAOBCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide](/img/structure/B13425360.png)
![B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid](/img/structure/B13425361.png)


![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13425377.png)



![(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione](/img/structure/B13425394.png)
![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)


![[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13425430.png)
